
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne is a deuterated alkyne compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly interesting due to its unique structure, which includes a chlorine atom and multiple deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne typically involves the deuteration of a precursor molecule. One common method is the deuteration of 3-chloro-3-(methyl-d3)-1-butyne-4,4,4-d3. This process can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas safely. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are common.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an alkyl group.
Addition: Formation of dihalides or hydrogenated products.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.
Scientific Research Applications
3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne has several applications in scientific research:
Chemistry: Used as a labeled compound in reaction mechanism studies to trace the pathway of reactions.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to deuterium incorporation.
Mechanism of Action
The mechanism of action of 3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne involves its interaction with various molecular targets. The presence of deuterium can alter the bond strength and reaction kinetics, leading to different pathways compared to non-deuterated analogs. The compound can participate in various chemical reactions, influencing the overall reaction mechanism and outcomes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-(methyl-d3)-1-butyne-4,4,4-d3: A closely related compound with similar deuterium labeling.
3-Chloro-1-butyne: A non-deuterated analog with similar structural features but different physical and chemical properties.
Uniqueness
The uniqueness of 3-Chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne lies in its multiple deuterium atoms, which provide distinct advantages in research and industrial applications. The incorporation of deuterium can lead to enhanced stability, altered reaction kinetics, and improved properties in various applications.
Properties
Molecular Formula |
C5H7Cl |
|---|---|
Molecular Weight |
108.60 g/mol |
IUPAC Name |
3-chloro-4,4,4-trideuterio-3-(trideuteriomethyl)but-1-yne |
InChI |
InChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3/i2D3,3D3 |
InChI Key |
QSILYWCNPOLKPN-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#C)(C([2H])([2H])[2H])Cl |
Canonical SMILES |
CC(C)(C#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


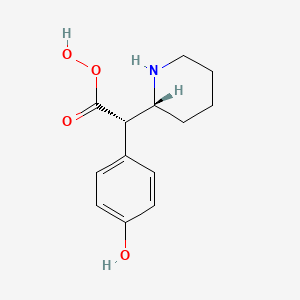
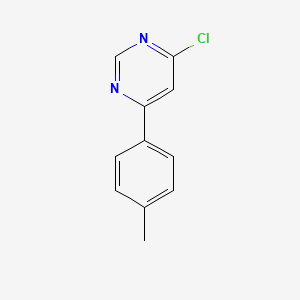
![(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)
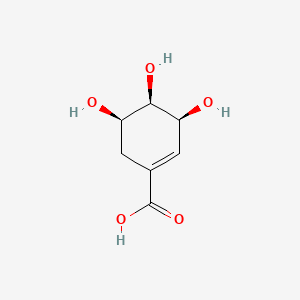
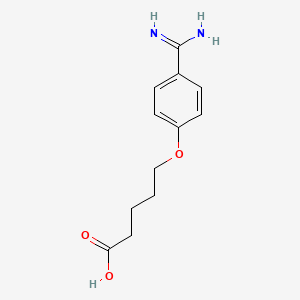

![(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13405990.png)

![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)
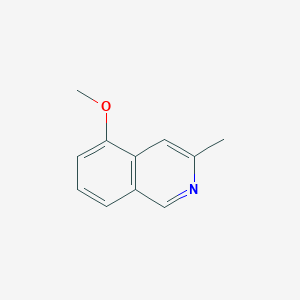
![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)
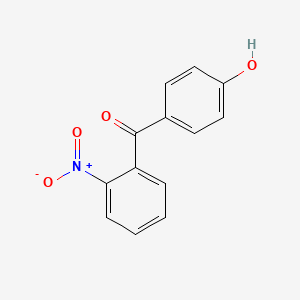
![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)

